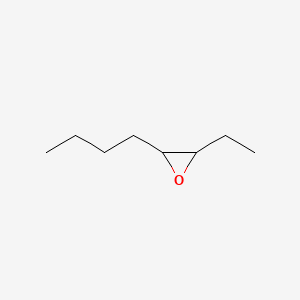

3,4-Epoxyoctane

Description

Contextualization within Epoxide Chemistry and Organic Synthesis

Epoxides, or oxiranes, are a pivotal class of organic compounds due to the inherent reactivity of their strained three-membered ring. ontosight.aiwur.nl This reactivity allows for a wide range of nucleophilic ring-opening reactions, making them versatile building blocks in the synthesis of complex molecules. smolecule.comresearchgate.net The ring can be opened under either acidic or basic conditions, leading to the formation of various functional groups, such as diols, amino alcohols, and ethers. smolecule.compearson.com

The synthesis of epoxides is commonly achieved through the epoxidation of alkenes using oxidizing agents like peroxycarboxylic acids (e.g., m-chloroperbenzoic acid) or through catalytic processes involving transition metals. ontosight.aismolecule.comchegg.com For instance, the epoxidation of octene isomers yields 3,4-Epoxyoctane. ontosight.ai The choice of the starting alkene and the epoxidation method can influence the stereochemistry of the resulting epoxide. chegg.com

The reactivity of epoxides like this compound is characterized by several key reaction types:

Nucleophilic Ring-Opening: This is the most common reaction of epoxides. Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon atom. In acidic conditions, the nucleophile attacks the more substituted carbon atom after protonation of the epoxide oxygen. researchgate.netpearson.com

Rearrangement Reactions: In the presence of certain catalysts, such as boron trifluoride, or under thermal conditions, epoxides can undergo rearrangement to form aldehydes or ketones. smolecule.com

Polymerization: The ring-opening of epoxides can be initiated to form epoxy resins, which are polymers known for their strong adhesive properties. smolecule.com

The table below summarizes some of the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C8H16O |

| Molecular Weight | 128.21 g/mol |

| IUPAC Name | 2-butyl-3-ethyloxirane |

| CAS Number | 27415-21-0 |

| Density | 0.841 g/cm³ (calculated) |

| Boiling Point | 158.395 °C at 760 mmHg (calculated) |

| Flash Point | 40.346 °C (calculated) |

This data is compiled from various chemical databases and is primarily calculated. nih.govchemblink.com

Significance as a Research Subject and Versatile Intermediate

The unique reactivity of this compound makes it a significant subject of research and a versatile intermediate in organic synthesis. smolecule.com Its role as a building block is crucial for creating more complex molecules that have applications in pharmaceuticals and agrochemicals. ontosight.aismolecule.com

Research involving this compound often focuses on understanding the mechanisms of its reactions, particularly the regioselectivity and stereoselectivity of its ring-opening. smolecule.com For example, the acid-catalyzed hydrolysis of epoxides like 2,3-epoxyoctane has been studied to understand the stereochemical outcome of the resulting diol. youtube.com The use of chiral catalysts in the synthesis and subsequent reactions of epoxides is a major area of research, aiming to produce enantiomerically pure compounds, which are vital in the pharmaceutical industry. researchgate.netmdpi.comresearchgate.net

Furthermore, the study of epoxide hydrolases, enzymes that catalyze the hydrolysis of epoxides, is an active area of research for the production of chiral diols and the resolution of racemic epoxide mixtures. researchgate.netresearchgate.net The enzymatic epoxidation of alkenes, such as the conversion of 1-octene (B94956) to 1,2-epoxyoctane (B1223023) by Pseudomonas oleovorans, demonstrates the potential of biocatalysis in producing specific epoxides. nih.gov

The versatility of this compound as an intermediate is highlighted by its ability to be transformed into a variety of other compounds. For example, its ring-opening with different nucleophiles can introduce diverse functional groups, paving the way for the synthesis of a wide array of target molecules. researchgate.net The development of new catalytic systems for the efficient and selective epoxidation of olefins, including the precursors to this compound, continues to be an important field of study. unesp.brgoogle.comoup.com

Structure

3D Structure

Properties

CAS No. |

27415-21-0 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

2-butyl-3-ethyloxirane |

InChI |

InChI=1S/C8H16O/c1-3-5-6-8-7(4-2)9-8/h7-8H,3-6H2,1-2H3 |

InChI Key |

QKHUXWLXTLMABH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C(O1)CC |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Epoxyoctane

Chemo-catalytic Epoxidation of Octene Isomers

The direct oxidation of the double bond in octene isomers is a common and effective method for the preparation of 3,4-epoxyoctane. This transformation can be accomplished using several catalytic systems.

Peracid-Mediated Epoxidation (e.g., m-CPBA)

The reaction of alkenes with peroxy acids, also known as the Prilezhaev reaction, is a widely used method for the synthesis of epoxides. researchgate.net Among the various peroxy acids, meta-chloroperoxybenzoic acid (m-CPBA) is a popular choice due to its commercial availability and relative stability. masterorganicchemistry.comlibretexts.org The epoxidation of 3-octene with m-CPBA proceeds via a concerted mechanism, where the oxygen atom is delivered to the double bond in a single step. masterorganicchemistry.com This mechanism is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com

For instance, the epoxidation of (Z)-3-octene with m-CPBA will yield cis-3,4-epoxyoctane, while the epoxidation of (E)-3-octene will result in trans-3,4-epoxyoctane. The reaction is typically carried out in a non-aqueous solvent like chloroform or dichloromethane to prevent the acid- or base-catalyzed opening of the newly formed epoxide ring. libretexts.orglibretexts.org Reaction yields for this type of epoxidation are generally good, often around 75%. libretexts.orglibretexts.org

The general mechanism for the epoxidation of an alkene with m-CPBA is as follows:

The alkene's π bond acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid.

Simultaneously, the O-H bond of the peroxy acid breaks, and the carbonyl oxygen abstracts the proton.

The weak O-O single bond of the peroxy acid cleaves.

This concerted process results in the formation of the epoxide and a carboxylic acid byproduct (meta-chlorobenzoic acid in the case of m-CPBA). masterorganicchemistry.com

Table 1: Stereospecific Epoxidation of 3-Octene Isomers with m-CPBA

| Starting Material | Product |

| (Z)-3-Octene | cis-3,4-Epoxyoctane |

| (E)-3-Octene | trans-3,4-Epoxyoctane |

Transition Metal-Catalyzed Epoxidation

Transition metal complexes can catalyze the epoxidation of alkenes, often with high efficiency and selectivity. These reactions typically involve an oxidant, such as a hydroperoxide or molecular oxygen, and a metal catalyst that facilitates the transfer of an oxygen atom to the alkene.

A variety of transition metals, including molybdenum, tungsten, vanadium, manganese, and cobalt, have been employed in catalytic epoxidation. princeton.edu For instance, cobalt(III) salen complexes have been shown to be effective catalysts for the epoxidation of various alkenes, including terminal alkenes like 1-octene (B94956), using m-CPBA as the oxidant. ias.ac.in In such systems, the addition of an axial ligand like pyridine N-oxide can enhance the reaction. ias.ac.in

In a specific study on the epoxidation of cis-2-octene using a bis(1,3-diketonato)nickel(II) complex as a catalyst with molecular oxygen and an aldehyde, a mixture of cis- and trans-epoxides was obtained. oup.com This indicates that not all transition metal-catalyzed epoxidations are stereospecific. The reaction conditions, including the choice of metal, ligand, and oxidant, play a crucial role in determining the stereochemical outcome.

Titanium-containing catalysts have also been investigated for the epoxidation of octene isomers. For example, the epoxidation of trans-2-octene with tert-butyl hydroperoxide (TBHP) as the oxidant and a Ti/SiO₂ aerogel catalyst resulted in good conversion and moderate selectivity for the corresponding epoxide. researchgate.net

Base-Catalyzed Epoxidation Approaches

The direct epoxidation of simple alkenes like 3-octene or 4-octene through a base-catalyzed approach is not a common or synthetically viable method. Strong bases are generally not used to initiate the epoxidation of alkenes. Instead, the role of bases in the context of epoxides is typically associated with the ring-opening of the epoxide or the intramolecular cyclization of halohydrins to form epoxides (see Section 2.2). youtube.com

Strong bases, such as alkoxides or hydroxides, readily act as nucleophiles and attack the carbon atoms of the epoxide ring, leading to ring-opened products. visualizeorgchem.com Furthermore, in the presence of a strong base, epoxides can undergo isomerization to form allylic alcohols.

Cyclization Reactions for Epoxide Formation

An important method for the formation of the epoxide ring is through an intramolecular cyclization reaction. This is a two-step process that begins with the formation of a halohydrin from the corresponding alkene.

In the first step, the alkene (e.g., 3-octene) is treated with a halogen (bromine or chlorine) in the presence of water. This results in the anti-addition of a halogen and a hydroxyl group across the double bond, forming a halohydrin. For example, the reaction of 3-octene with bromine and water would yield a bromohydrin. youtube.com

In the second step, the halohydrin is treated with a base, such as sodium hydroxide. The base deprotonates the hydroxyl group, forming an alkoxide. The resulting alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon atom bearing the halogen. This leads to the displacement of the halide ion and the formation of the epoxide ring. youtube.com This intramolecular SN2 reaction results in an inversion of stereochemistry at the carbon bearing the halogen.

Stereoselective Synthesis of Chiral this compound Enantiomers

The synthesis of specific enantiomers of this compound requires the use of asymmetric epoxidation methods. These techniques employ chiral catalysts or reagents to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

Asymmetric Epoxidation Techniques

For unfunctionalized alkenes like 3-octene, several powerful asymmetric epoxidation methods have been developed.

Jacobsen-Katsuki Epoxidation : This method utilizes a chiral manganese-salen complex as a catalyst to achieve enantioselective epoxidation. wikipedia.orgwikipedia.org The catalyst, often referred to as Jacobsen's catalyst, is used in catalytic amounts along with a stoichiometric oxidant, such as sodium hypochlorite (bleach) or m-CPBA. wikipedia.orgacsgcipr.org The Jacobsen epoxidation is particularly effective for the enantioselective epoxidation of cis-disubstituted alkenes, often providing high enantiomeric excesses (ee). organic-chemistry.org The chirality of the salen ligand dictates which face of the alkene is epoxidized, allowing for the selective synthesis of either enantiomer of the epoxide by choosing the appropriate enantiomer of the catalyst. wikipedia.org

Shi Epoxidation : The Shi asymmetric epoxidation employs a chiral ketone catalyst derived from fructose in the presence of a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone). wikipedia.orgorganic-chemistry.org This organocatalytic method is effective for the asymmetric epoxidation of various alkenes, including trans-disubstituted and trisubstituted alkenes. sigmaaldrich.com The reaction is thought to proceed through a chiral dioxirane intermediate, which is generated in situ from the ketone catalyst and Oxone. organic-chemistry.org The stereoselectivity of the Shi epoxidation is influenced by the structure of the alkene, with bulkier substituents generally leading to higher enantioselectivity. wikipedia.org

Table 2: Key Asymmetric Epoxidation Methods for Unfunctionalized Alkenes

| Method | Catalyst Type | Typical Oxidant | Substrate Scope |

| Jacobsen-Katsuki | Chiral Manganese-Salen Complex | Sodium Hypochlorite, m-CPBA | Good for cis-disubstituted alkenes |

| Shi Epoxidation | Chiral Ketone (fructose-derived) | Potassium Peroxymonosulfate (Oxone) | Good for trans-disubstituted and trisubstituted alkenes |

Enantioselective Resolution of Racemic Mixtures

The separation of enantiomers from a racemic mixture of this compound can be achieved through enantioselective resolution, a process where one enantiomer reacts at a different rate than the other in the presence of a chiral catalyst or reagent. This results in an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive one.

One prominent method for the enantioselective resolution of epoxides is the Hydrolytic Kinetic Resolution (HKR). This technique has been extensively developed for terminal epoxides and its principles are applicable to internal epoxides like this compound. The HKR typically employs a chiral catalyst, such as a chiral (salen)Co(III) complex, to catalyze the enantioselective ring-opening of the epoxide with a nucleophile, commonly water. unipd.itnih.govnih.gov

In a typical HKR of a racemic epoxide, one enantiomer will react preferentially with water to form a 1,2-diol, leaving the other enantiomer unreacted and thus enantiomerically enriched. unipd.itnih.govnih.gov For racemic this compound, this would result in the formation of an enantioenriched (3R,4R)- or (3S,4S)-3,4-epoxyoctane and the corresponding (3R,4S)- or (3S,4R)-octane-3,4-diol. The efficiency of the resolution is determined by the relative rates of reaction of the two enantiomers with the chiral catalyst. High selectivity factors (k_rel) indicate a large difference in reaction rates and lead to high enantiomeric excess (ee) of both the recovered epoxide and the diol product. unipd.it

The general mechanism for the hydrolytic kinetic resolution of an epoxide catalyzed by a chiral (salen)Co(III) complex is proposed to involve a cooperative bimetallic mechanism. nih.govyoutube.com One cobalt complex activates the epoxide by acting as a Lewis acid, while a second cobalt complex, in the form of a hydroxocobalt(III) species, delivers the hydroxide nucleophile. youtube.com This dual activation model accounts for the high selectivity and reactivity observed in these resolutions.

Table 1: Products of Hydrolytic Kinetic Resolution of Racemic this compound

| Starting Material | Chiral Catalyst | Products |

| Racemic (±)-3,4-Epoxyoctane | Chiral (salen)Co(III) Complex | Enantioenriched (-)-3,4-Epoxyoctane and (+)-Octane-3,4-diol or Enantioenriched (+)-3,4-Epoxyoctane and (-)-Octane-3,4-diol |

Advanced Synthetic Approaches and Continuous Flow Methodologies

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and scalable methods for producing fine chemicals like this compound. Continuous flow chemistry and the development of novel reagent systems represent the forefront of these efforts.

Continuous Flow Synthesis of Epoxyoctane

Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for straightforward scalability. nih.govacs.orgvapourtec.com The epoxidation of alkenes, the precursors to epoxides, is a prime candidate for continuous flow technology.

The synthesis of epoxyoctane in a continuous flow system would typically involve the reaction of the corresponding octene isomer (e.g., cis- or trans-3-octene for this compound) with an oxidizing agent in the presence of a catalyst. nih.govacs.orgvapourtec.com Homogeneous manganese catalysts have been shown to be effective for the epoxidation of alkenes in continuous flow, using peracetic acid as the oxidant. nih.govacs.orgvapourtec.com The peracetic acid can be generated in situ and immediately telescoped into the epoxidation reactor, which mitigates the risks associated with its storage and handling. nih.govacs.orgvapourtec.com

A typical continuous flow setup for epoxidation consists of syringe pumps to deliver the alkene/catalyst solution and the oxidant solution into a microreactor or a packed-bed reactor. The reaction mixture then flows through the reactor, where the temperature and residence time are precisely controlled to optimize the conversion and selectivity. The product stream is then collected for purification. Studies on the continuous flow epoxidation of 1-octene have demonstrated high conversions and good yields of 1,2-epoxyoctane (B1223023). acs.org Similar conditions and setups can be adapted for the epoxidation of 3-octene to produce this compound.

Table 2: Representative Conditions for Continuous Flow Epoxidation of Octene Isomers

| Substrate | Catalyst System | Oxidant | Reactor Type | Key Parameters | Product |

| 1-Octene | Mn(II)/2-picolinic acid | Peracetic acid (in situ generated) | Microreactor | Low catalyst loading (e.g., 0.05 mol%), controlled flow rates and temperature | 1,2-Epoxyoctane |

| (E/Z)-3-Octene | Homogeneous Manganese Catalyst | Peracetic acid | Packed-bed reactor | Optimized residence time and temperature | (E/Z)-3,4-Epoxyoctane |

Development of Novel Reagent Systems for Epoxide Formation (e.g., R3Al-R'3SiOTf)

The development of novel reagent systems that offer high reactivity and stereoselectivity is crucial for the synthesis of complex molecules. A notable advancement in epoxide chemistry is the use of a combination of trialkylaluminum (R3Al) and trialkylsilyl trifluoromethanesulfonate (R'3SiOTf) as a powerful reagent system for the stereospecific alkylation-silylation of epoxides. acs.orgorganic-chemistry.org

This reagent system has been shown to be highly effective for the ring-opening of epoxides, a reaction that is often a key step in the synthesis of more complex molecules. The combination of R3Al and R'3SiOTf activates the organoaluminum compound, enhancing its nucleophilicity for the attack on the epoxide ring. acs.orgorganic-chemistry.org

In a study by Shanmugam and Miyashita, the reaction of trans-4-epoxyoctane, a constitutional isomer of this compound, with a combination of trimethylaluminum (Me3Al) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) was investigated. acs.org The reaction proceeded stereospecifically to afford the corresponding anti-methylated silylated alcohol in high yield. The addition of a base, such as triethylamine (Et3N), was found to be beneficial for the subsequent silylation step. acs.orgorganic-chemistry.org

The reaction involves the activation of the epoxide by the Lewis acidic silyl triflate, followed by the stereospecific attack of the alkyl group from the trialkylaluminum. The resulting alkoxide is then trapped by the silylating agent to yield the final product. This one-pot alkylation-silylation reaction provides a highly efficient and stereocontrolled method for the functionalization of epoxides.

Table 3: Alkylation-Silylation of an Epoxyoctane Isomer using Me3Al-TMSOTf

| Epoxide Substrate | Reagents | Base | Temperature (°C) | Product | Yield (%) |

| trans-4-Epoxyoctane | Me3Al, TMSOTf | Et3N | -50 | anti-5-methyl-4-(trimethylsilyloxy)octane | 91 |

This methodology demonstrates the potential for creating novel C-C bonds at the epoxide ring of this compound with high stereocontrol, opening avenues for the synthesis of a variety of complex chiral molecules.

Reaction Mechanisms and Reactivity of 3,4 Epoxyoctane

Epoxide Ring-Opening Reactions

The central feature of 3,4-epoxyoctane's reactivity is the cleavage of a carbon-oxygen bond of the epoxide ring. This process can be initiated under either acidic or basic conditions, and the specific pathway followed has significant implications for the regioselectivity and stereochemistry of the resulting product. openstax.orglibretexts.org

Nucleophilic ring-opening is the most common class of reactions for epoxides. A nucleophile attacks one of the two electrophilic carbon atoms of the oxirane ring, leading to the opening of the ring and the formation of a new carbon-nucleophile bond and a carbon-oxygen bond that is subsequently protonated to yield a hydroxyl group.

Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen atom. youtube.com This initial step creates a highly reactive intermediate, a protonated epoxide, which has a good leaving group (a hydroxyl group). The protonation makes the epoxide carbon atoms significantly more electrophilic and susceptible to nucleophilic attack. openstax.orglibretexts.org

The mechanism of nucleophilic attack on the protonated epoxide is a hybrid between an SN1 and SN2 reaction. libretexts.orgyoutube.com There is a buildup of positive charge on the carbon atoms in the transition state. The nucleophile then attacks from the side opposite to the carbon-oxygen bond (backside attack), similar to an SN2 reaction. openstax.orglibretexts.org For an unsymmetrical epoxide, the nucleophile will preferentially attack the carbon atom that can better stabilize the partial positive charge in the transition state (the more substituted carbon). libretexts.orglibretexts.org In the case of this compound, both C3 and C4 are secondary carbons, so the electronic difference is minimal, potentially leading to a mixture of products.

Key Steps in Acid-Catalyzed Ring Opening:

Protonation: The epoxide oxygen is protonated by an acid catalyst (e.g., H₃O⁺) to form a protonated epoxide.

Nucleophilic Attack: A nucleophile (e.g., water, alcohol, halide ion) attacks one of the epoxide carbons.

Deprotonation: The resulting oxonium ion is deprotonated to yield the final 1,2-difunctionalized product and regenerate the acid catalyst. libretexts.org

In the presence of a strong base or a potent nucleophile (e.g., hydroxide, alkoxides, amines), the epoxide ring can be opened without prior protonation. youtube.com This reaction proceeds via a classic SN2 mechanism. openstax.orglibretexts.org The nucleophile directly attacks one of the electron-deficient carbon atoms of the epoxide ring. This attack forces the C-O bond to break, with the oxygen atom taking on a negative charge to form an alkoxide intermediate. libretexts.org Subsequent protonation of this alkoxide by a protic solvent (like water or alcohol) yields the final product. youtube.com

Unlike the acid-catalyzed pathway, the epoxide itself is the electrophile, not its protonated form. Consequently, this reaction requires a strong nucleophile to proceed efficiently. jsynthchem.com The high reactivity of the strained three-membered ring allows this reaction to occur, whereas acyclic ethers are generally unreactive towards bases. youtube.comlibretexts.org

Key Steps in Base-Catalyzed Ring Opening:

Nucleophilic Attack: A strong nucleophile directly attacks one of the epoxide carbons in an SN2 fashion.

Ring Opening: The carbon-oxygen bond cleaves, and the ring opens to form an alkoxide intermediate.

Protonation: The alkoxide is protonated by the solvent or upon acidic workup to give the final product.

The regioselectivity of the ring-opening reaction of this compound depends critically on whether the reaction is performed under acidic or basic conditions.

Acid-Catalyzed Conditions: In an acid-catalyzed reaction, the nucleophile attacks the carbon atom that can better stabilize a developing positive charge in the transition state. libretexts.org The mechanism has significant SN1 character. openstax.org For this compound, both C3 and C4 are secondary carbons. The butyl group on C4 is slightly more electron-donating via hyperconjugation than the ethyl group on C3. This minor electronic difference may lead to a slight preference for nucleophilic attack at the C4 position. However, for practical purposes, a mixture of two regioisomers, attack at C3 (octan-3-ol, 4-substituted) and attack at C4 (octan-4-ol, 3-substituted), is often expected.

Base-Catalyzed Conditions: Under basic conditions, the reaction is a pure SN2 process, and the regioselectivity is governed by sterics. openstax.orglibretexts.org The nucleophile will preferentially attack the less sterically hindered carbon atom. In this compound, the steric environments around C3 (bearing an ethyl group) and C4 (bearing a butyl group) are very similar. The ethyl group is slightly smaller than the butyl group, which could lead to a slight preference for attack at C3. Therefore, the reaction may yield a mixture of products with a potential minor preference for the product resulting from attack at the C3 position.

| Condition | Governing Factor | Predicted Major Attack Site on this compound | Mechanism |

|---|---|---|---|

| Acidic (H⁺) | Electronic (Carbocation Stability) | C4 (slight preference) or mixture of C3/C4 | SN1-like |

| Basic (Nu⁻) | Steric Hindrance | C3 (slight preference) or mixture of C3/C4 | SN2 |

The nucleophilic ring-opening of epoxides is a stereospecific reaction. Both acid- and base-catalyzed pathways proceed via a backside attack mechanism characteristic of SN2 reactions. openstax.orglibretexts.org This means the nucleophile attacks the carbon atom from the side opposite to the oxygen atom.

This backside attack results in an inversion of the stereochemical configuration at the carbon atom where the substitution occurs. nih.gov For a cyclic epoxide like 1,2-epoxycyclohexane, this leads to the formation of a trans-1,2-diol. openstax.orglibretexts.org For an acyclic epoxide like this compound, the stereochemical outcome depends on the stereochemistry of the starting epoxide (cis or trans).

If starting with trans-3,4-epoxyoctane , the backside attack of a nucleophile (e.g., H₂O) at C4 would lead to the inversion of configuration at C4, resulting in the formation of an anti-diol product.

If starting with cis-3,4-epoxyoctane , the same backside attack would result in the formation of a syn-diol product.

The reaction is thus stereospecific, as a specific stereoisomer of the reactant yields a specific stereoisomer of the product.

The reaction between an amine and an epoxide is a specific instance of base-catalyzed nucleophilic ring-opening and is the fundamental chemical reaction in the curing of epoxy resins. researchgate.net The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking one of the epoxide carbons. researchgate.net

The reaction mechanism involves the primary amine attacking the epoxide to form a secondary amine and a hydroxyl group. This newly formed secondary amine can then react with another epoxide group to form a tertiary amine and another hydroxyl group, leading to the formation of a cross-linked polymer network. researchgate.netresearchgate.net

Factors Influencing Reaction Kinetics:

Amine Structure: Primary amines generally react faster than secondary amines due to less steric hindrance.

Catalysis: The reaction is often catalyzed by species that can engage in hydrogen bonding, such as alcohols or water. These molecules can act as proton donors, activating the epoxide ring and facilitating its opening. researchgate.net The hydroxyl groups formed during the reaction can autocatalyze the process, leading to an increase in the reaction rate as the curing proceeds.

Temperature: As with most chemical reactions, the rate of the amine-epoxide reaction increases with temperature.

Solvent: The solvent can influence the reaction rate by stabilizing transition states. researchgate.net

Rearrangement Reactions of the Epoxide Ring

The epoxide ring of this compound can undergo rearrangement reactions, particularly under acidic conditions, to yield carbonyl compounds. This transformation, a type of Meinwald rearrangement, involves the migration of a substituent from one carbon of the epoxide ring to the other.

In the presence of an acid catalyst, the oxygen atom of the this compound ring is protonated, forming a more reactive intermediate. This is followed by the cleavage of a carbon-oxygen bond to generate a carbocation. A subsequent 1,2-hydride or 1,2-alkyl shift then occurs, leading to the formation of a more stable carbonyl compound. Specifically, the acid-catalyzed rearrangement of this compound is expected to yield a mixture of octan-3-one and octan-4-one. The reaction proceeds through the formation of a secondary carbocation at either the C3 or C4 position, which then rearranges to the corresponding ketone.

The distribution of the resulting carbonyl compounds, octan-3-one and octan-4-one, is determined by the relative migratory aptitudes of the hydrogen and alkyl groups attached to the epoxide ring. Migratory aptitude refers to the relative ability of a group to move from one atom to another during a molecular rearrangement. The general order of migratory aptitude in such rearrangements is typically hydride > phenyl > tertiary alkyl > secondary alkyl > primary alkyl.

In the case of this compound, the groups attached to the epoxide carbons are a propyl group (at C4) and an ethyl group (at C3), along with hydrogen atoms. The formation of octan-4-one would result from the migration of a hydride from C4 to C3, while the formation of octan-3-one would arise from a hydride shift from C3 to C4. The migration of the alkyl groups (propyl or ethyl) is also possible but generally less favored than hydride migration. The relative stability of the intermediate carbocations and the inherent migratory abilities of the groups dictate the final product ratio. Generally, the group that can better stabilize a positive charge will have a higher migratory aptitude. nih.gov In the competition between primary and secondary alkyl groups, the secondary alkyl group tends to migrate preferentially over the primary one. nih.gov

| Migrating Group | Relative Migratory Aptitude |

| Hydride (H⁻) | Highest |

| Tertiary Alkyl | High |

| Secondary Alkyl | Moderate |

| Primary Alkyl | Low |

| Methyl | Lowest |

This table presents a generalized order of migratory aptitude in carbocation rearrangements.

Reductive Epoxide Opening

The epoxide ring of this compound can be opened reductively using hydride reagents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction proceeds via a nucleophilic attack of a hydride ion (H⁻) on one of the carbon atoms of the epoxide ring. In unsymmetrical epoxides like this compound, the hydride attack generally occurs at the less sterically hindered carbon atom. This regioselectivity leads to the formation of a specific alcohol isomer. For this compound, the two carbons of the epoxide ring are both secondary, but the steric hindrance from the propyl group at C4 is slightly greater than that from the ethyl group at C3. Consequently, the hydride is expected to preferentially attack the C3 position, resulting in the formation of octan-4-ol as the major product after an aqueous workup.

Oxidative Ring Opening

While direct oxidative ring opening of epoxides is less common, a well-established method for the oxidative cleavage of the carbon-carbon bond of the original epoxide involves a two-step process. First, the epoxide is hydrolyzed to a vicinal diol, in this case, octane-3,4-diol. Subsequently, this diol can be subjected to oxidative cleavage. Periodic acid (HIO₄) is a specific and effective reagent for the cleavage of vicinal diols. libretexts.orgdoubtnut.compearson.comyoutube.comlibretexts.org The reaction proceeds through a cyclic periodate ester intermediate, which then breaks down to yield two carbonyl compounds. In the case of octane-3,4-diol, oxidative cleavage with periodic acid would break the bond between C3 and C4, yielding propanal and pentanal.

| Reactant | Reagent | Product(s) |

| Octane-3,4-diol | Periodic Acid (HIO₄) | Propanal and Pentanal |

This table summarizes the expected products from the oxidative cleavage of octane-3,4-diol.

Derivatization Pathways and Functionalization

The high reactivity of the epoxide ring in this compound allows for a variety of derivatization pathways, enabling the introduction of different functional groups and the synthesis of more complex molecules.

One of the most fundamental reactions of epoxides is their hydrolysis to form vicinal diols. The ring-opening of this compound to yield octane-3,4-diol can be achieved under either acidic or basic conditions.

Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack by water. The water molecule can attack either of the two carbons of the protonated epoxide.

In contrast, under basic conditions, the ring-opening occurs via a direct Sₙ2 attack of a hydroxide ion on one of the epoxide carbons. As with reductive opening, this attack is generally favored at the less sterically hindered carbon atom. Therefore, basic hydrolysis of this compound is expected to proceed with the hydroxide ion attacking the C3 position, leading to the formation of octane-3,4-diol after protonation of the resulting alkoxide.

The resulting octane-3,4-diol can serve as a precursor for the synthesis of polyols through further functionalization of the hydroxyl groups or the remaining alkyl chain.

Formation of Halohydrins

The ring-opening of this compound with anhydrous hydrohalic acids (HX), such as HBr or HCl, results in the formation of a halohydrin. This reaction proceeds via an acid-catalyzed mechanism.

The first step involves the protonation of the epoxide oxygen by the acid, which creates a good leaving group (an alcohol). This protonated epoxide is highly activated towards nucleophilic attack. The halide ion (X⁻) then acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring.

The mechanism of this nucleophilic attack is considered a hybrid between an SN1 and an SN2 reaction. libretexts.org

SN2-like Character : The attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack and resulting in a trans configuration of the halogen and hydroxyl groups. byjus.com

SN1-like Character : The C-O bond begins to break before the nucleophile fully attacks, leading to a buildup of partial positive charge on the carbon atoms. In unsymmetrical epoxides with a tertiary carbon, the nucleophile preferentially attacks the more substituted carbon due to the greater stabilization of the partial positive charge. openstax.org

In the case of this compound, both C3 and C4 are secondary carbons. Therefore, the nucleophilic attack by the halide will occur at the less sterically hindered carbon, which is an SN2-like outcome. openstax.org The attack leads to the simultaneous opening of the ring and formation of a new C-X bond. The final product is a trans-halohydrin. For this compound, this would yield a mixture of 4-halo-3-octanol and 3-halo-4-octanol.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organocuprates (Gilman reagents, R₂CuLi), are potent carbon-based nucleophiles that readily react with epoxides to form new carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com These reactions are typically carried out in aprotic solvents like ether, followed by an aqueous or mild acidic workup to protonate the resulting alkoxide. chemistrysteps.com

The reaction proceeds via a classic SN2 mechanism. libretexts.org Being strong nucleophiles and strong bases, these reagents attack the epoxide ring without prior acid catalysis. libretexts.orgchemistrysteps.com The key characteristics of this reaction are:

Regioselectivity : The nucleophilic carbon from the organometallic reagent attacks the less sterically hindered carbon of the epoxide ring. youtube.comyoutube.com In this compound, the carbons C3 and C4 are both secondary, but C3 is attached to a shorter ethyl group while C4 is attached to a longer butyl group. Consequently, the attack is expected to preferentially occur at the C3 position, which is sterically less encumbered.

Stereochemistry : The reaction occurs via a backside attack, resulting in an inversion of configuration at the carbon center that is attacked. youtube.com

Product Formation : The initial attack opens the epoxide ring to form a magnesium or lithium alkoxide intermediate. Subsequent workup with a proton source (e.g., H₃O⁺ or NH₄Cl) neutralizes this intermediate to yield an alcohol. masterorganicchemistry.comyoutube.com

For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would primarily yield 3-methyl-4-octanol after the acidic workup. Organocuprates react in a similar fashion, also favoring attack at the less substituted carbon atom. youtube.com

Kinetic and Mechanistic Studies of this compound Reactions

Kinetic and mechanistic studies provide quantitative insights into the factors governing the rate and pathway of reactions involving this compound.

Determination of Reaction Rates and Rate Constants

The rate of epoxide ring-opening reactions is highly dependent on the reaction conditions, including the nature of the nucleophile, the presence of catalysts, and the solvent. While specific kinetic data for this compound is not extensively documented in the readily available literature, studies on analogous compounds like 1,2-epoxyoctane (B1223023) and other aliphatic epoxides provide valuable insights.

For instance, the rate coefficients for the gas-phase reaction of various epoxides with hydroxyl radicals have been determined, showing how the structure of the epoxide affects its atmospheric reactivity. copernicus.org In solution, the acid-catalyzed hydrolysis rate constants for different epoxides have been measured, revealing a strong dependence on the substitution pattern of the epoxide ring. oberlin.edu

Below is a table with illustrative kinetic data from a study on the gas-phase reaction of various epoxides with OH radicals at 298 K. This provides a comparative view of epoxide reactivity.

| Epoxy Compound | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 1,2-Epoxyhexane | (5.77 ± 0.83) × 10⁻¹² |

| 1,2-Epoxybutane | (1.98 ± 0.29) × 10⁻¹² |

| cis-2,3-Epoxybutane | (1.50 ± 0.28) × 10⁻¹² |

| trans-2,3-Epoxybutane | (1.81 ± 0.33) × 10⁻¹² |

| Cyclohexene Oxide | (5.93 ± 1.13) × 10⁻¹² |

Analysis of Autocatalytic Processes

Autocatalysis occurs when a reaction product also acts as a catalyst for the same reaction, leading to an acceleration of the reaction rate over time. In the context of epoxide reactions, a common example is the acid-catalyzed hydrolysis of an epoxide, where the product of a side reaction might be an acid that can then catalyze the main reaction. For example, the acid-catalyzed hydrolysis of esters can be autocatalyzed by the carboxylic acid product.

While the principle of autocatalysis is well-established, specific studies demonstrating autocatalytic processes in reactions involving this compound are not prominent in the reviewed literature. However, it is plausible that in certain ring-opening reactions, particularly hydrolysis under neutral or slightly acidic conditions, the formation of an acidic product could potentially lead to an autocatalytic effect. Further specific research would be required to confirm and quantify such a process for this compound.

Stereochemical Aspects and Chiral Transformations of 3,4 Epoxyoctane

Stereoisomerism of 3,4-Epoxyoctane (cis and trans configurations)

This compound, an oxirane ring substituted with an ethyl group and a butyl group, possesses two chiral centers at the carbon atoms of the epoxide ring (C3 and C4). This structure allows for the existence of stereoisomers. Specifically, these are geometric isomers, referred to as cis and trans configurations. chemistrytalk.orglibretexts.org This type of isomerism arises due to the restricted rotation around the carbon-carbon bond of the epoxide ring. chemistrytalk.org

In the cis isomer, the ethyl and butyl substituent groups are located on the same side of the plane of the oxirane ring. In the trans isomer, these groups are positioned on opposite sides. chemistrytalk.orgslideshare.net Each of these geometric isomers (cis and trans) is chiral and exists as a pair of enantiomers. Therefore, this compound can exist as a total of four stereoisomers: (3R,4S)-epoxyoctane (cis), (3S,4R)-epoxyoctane (cis), (3R,4R)-epoxyoctane (trans), and (3S,4S)-epoxyoctane (trans). The cis isomers are diastereomers of the trans isomers.

| Configuration | Description | Enantiomeric Pair |

|---|---|---|

| cis | Ethyl and butyl groups are on the same side of the epoxide ring. | (3R,4S) and (3S,4R) |

| trans | Ethyl and butyl groups are on opposite sides of the epoxide ring. | (3R,4R) and (3S,4S) |

Enantioselective Transformations of this compound Precursors and Derivatives

The synthesis and reaction of specific enantiomers of this compound are crucial for applications where chirality is important, such as in the synthesis of pharmaceuticals and other biologically active molecules. Enantioselective transformations allow for the preferential formation or reaction of one enantiomer over the other.

Chiral catalysis is a powerful strategy for achieving the asymmetric synthesis of epoxides and their derivatives. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. These catalysts, which can be metal complexes with chiral ligands or purely organic molecules (organocatalysts), create a chiral environment that directs the reaction to favor one stereochemical pathway.

In the context of this compound, chiral catalysts can be employed in the asymmetric epoxidation of the precursor alkene, oct-3-ene. For instance, transition metal complexes bearing chiral ligands can catalyze the transfer of an oxygen atom to the double bond with high enantioselectivity, leading to the formation of optically active this compound. The choice of catalyst and reaction conditions determines which enantiomer is produced. Similarly, chiral catalysts can be used in the kinetic resolution of racemic this compound, where one enantiomer reacts faster than the other, leaving the unreacted epoxide enriched in the slower-reacting enantiomer.

Biocatalysis offers an effective and environmentally benign alternative to traditional chemical catalysis for producing enantiopure compounds. Enzymes, as natural catalysts, often exhibit exquisite chemo-, regio-, and enantioselectivity under mild reaction conditions.

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to form the corresponding vicinal diols. This reaction can be highly enantioselective, making EHs valuable tools for the kinetic resolution of racemic epoxides. When a racemic mixture of this compound is treated with an epoxide hydrolase, the enzyme will preferentially hydrolyze one enantiomer to its corresponding diol, leaving the other enantiomer of the epoxide unreacted and thus enantiomerically enriched.

The efficiency of this resolution is quantified by the enantioselectivity factor (E-value). A high E-value indicates that the enzyme has a strong preference for one enantiomer, allowing for the production of both the remaining epoxide and the resulting diol in high enantiomeric excess (ee). The selection of the specific epoxide hydrolase is critical, as different enzymes can exhibit opposite enantiopreférences, allowing access to either enantiomer of the starting epoxide.

| Enzyme Source | Substrate | Product 1 (Unreacted Epoxide) | Product 2 (Diol) | Enantioselectivity (E-value) |

|---|---|---|---|---|

| Aspergillus niger | racemic-3,4-Epoxyoctane | Enantioenriched this compound | Enantioenriched octane-3,4-diol | Variable, dependent on specific enzyme variant |

| Rhodococcus sp. | racemic-3,4-Epoxyoctane | Enantioenriched this compound | Enantioenriched octane-3,4-diol | Variable, dependent on specific enzyme variant |

Monooxygenases are enzymes capable of inserting one atom of molecular oxygen into a substrate. In the context of this compound, monooxygenases can catalyze the direct epoxidation of the precursor alkene, oct-3-ene, to form the epoxide. A key advantage of this biocatalytic approach is the potential for high stereoselectivity, which can lead to the direct formation of an enantioenriched epoxide from a prochiral substrate.

For example, certain bacterial monooxygenases, such as the styrene (B11656) monooxygenase or alkane monooxygenases, have been shown to epoxidize a variety of alkenes with excellent enantioselectivity. By selecting an appropriate monooxygenase and expressing it in a suitable microbial host, it is possible to design a whole-cell biocatalyst for the production of a specific stereoisomer of this compound. This method avoids the need for a resolution step and can be a more atom-economical route to the desired chiral epoxide.

While naturally occurring enzymes often possess desirable catalytic properties, their performance may not be optimal for specific industrial applications. Directed evolution is a powerful protein engineering technique used to tailor enzymes for improved activity, stability, and selectivity. This process involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) and/or DNA shuffling, followed by high-throughput screening to identify mutants with the desired improvements.

In the case of epoxide hydrolases, directed evolution has been successfully applied to enhance their enantioselectivity (E-value) in the kinetic resolution of various epoxides. For the resolution of this compound, this would involve creating a library of epoxide hydrolase mutants and screening for variants that show a higher preference for one enantiomer over the other. By accumulating beneficial mutations over several rounds of evolution, it is possible to generate enzymes with significantly improved E-values, making the biocatalytic resolution process more efficient and economically viable for producing highly pure enantiomers of this compound and its corresponding diol.

| Enzyme Variant | Key Mutation(s) | Enantioselectivity (E-value) for this compound Resolution |

|---|---|---|

| Wild Type | None | 5 |

| Generation 1 Mutant | V121A | 15 |

| Generation 2 Mutant | V121A, F203L | 45 |

| Generation 3 Mutant | V121A, F203L, I150T | >100 |

Stereochemical Control in Ring-Opening Reactions

The ring-opening of epoxides is a fundamental transformation in organic synthesis that can proceed through various mechanisms, each offering a degree of stereochemical control. While specific studies detailing the stereochemical control in ring-opening reactions of this compound are not extensively documented in the reviewed literature, the general principles of epoxide chemistry provide a framework for predicting the stereochemical outcomes.

Typically, the ring-opening of an epoxide can be catalyzed by either acid or base, and the stereochemical consequence is highly dependent on the chosen conditions and the nucleophile. Under basic or neutral conditions with a strong nucleophile, the reaction generally proceeds via an SN2 mechanism. This involves a backside attack of the nucleophile on one of the epoxide carbons, leading to an inversion of configuration at that stereocenter. For a chiral epoxide like this compound, this would result in a predictable diastereomeric product.

Conversely, acid-catalyzed ring-opening can be more complex. The reaction can proceed through a borderline SN1/SN2 pathway. In this scenario, the epoxide oxygen is first protonated, making the epoxide a better leaving group. The nucleophile then attacks the more substituted carbon atom, which bears a partial positive charge. While this often leads to inversion of configuration, a degree of racemization can occur if a carbocation-like intermediate is formed. The regioselectivity and stereoselectivity of these reactions are influenced by steric and electronic factors of both the epoxide and the incoming nucleophile.

Determination of Absolute Configuration and Enantiomeric Excess

Determining the absolute configuration and enantiomeric excess of chiral molecules like this compound is crucial for understanding their properties and for applications in asymmetric synthesis. A variety of powerful analytical techniques are employed for this purpose.

Spectroscopic and X-ray Crystallographic Methods

Spectroscopic Methods: Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since enantiomers have mirror-image VCD spectra, this technique can be used to determine the absolute configuration of a molecule by comparing its experimental VCD spectrum to the one predicted by quantum chemical calculations for a known configuration. This method is particularly useful for chiral molecules in solution for which single crystals cannot be obtained.

X-ray Crystallography: The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. rsc.org This technique provides a three-dimensional structure of the molecule, allowing for the unambiguous assignment of the spatial arrangement of its atoms. rsc.org For a non-crystalline compound like this compound, it is often necessary to first convert it into a crystalline derivative, for instance, by reacting it to form a chiral diol and then forming a derivative with a known chiral auxiliary. The absolute configuration of the derivative can then be determined, and by knowing the reaction mechanism, the absolute configuration of the original epoxide can be inferred.

Chiroptical Sensing for Chirality Determination

Chiroptical sensing is an emerging and powerful technique for the rapid determination of chirality and enantiomeric excess. This method often involves the use of a chiral sensor molecule that interacts with the analyte. This interaction, which can be covalent or non-covalent, leads to a change in the chiroptical properties of the sensor, such as its circular dichroism (CD) spectrum.

The principle behind chiroptical sensing is that the two enantiomers of a chiral analyte will interact differently with the chiral sensor, leading to distinct changes in the CD signal. By calibrating the sensor with known enantiomeric compositions, it is possible to determine the enantiomeric excess of an unknown sample. While specific chiroptical sensors developed for this compound have not been reported in the literature, the general methodology holds promise for the analysis of this and other chiral epoxides.

Computational and Theoretical Studies of 3,4 Epoxyoctane

Mechanistic Elucidation through Computational Modeling

Building on quantum chemical data, higher-level computational models can simulate reaction kinetics and provide deeper mechanistic insights.

By constructing a model that includes all plausible intermediates and reaction pathways—Lewis acid, water-mediated, and alcohol-mediated—researchers can simulate reaction progress over time. researchgate.net The model's predictions (e.g., concentration of products and intermediates versus time) are then compared against experimental data. acs.org A good match validates the proposed mechanism and the underlying DFT-calculated parameters. Such models have accurately captured the influence of temperature and water content on the reaction, and they can predict outcomes for conditions not used in the initial parameter fitting. acs.org This predictive power is invaluable for optimizing industrial processes. acs.orgacs.org

The models for 1,2-epoxyoctane (B1223023) show that the distribution of the catalyst among different species (e.g., borane-epoxide adduct, borane-water adduct) and the flux through different catalytic cycles are highly dependent on the reaction conditions, including the identity of the nucleophile. researchgate.net

A central goal of computational reaction mechanism studies is to identify the transition states (TS) for each elementary step and calculate their corresponding energy barriers (activation energies). The energy barrier determines the rate of a reaction step, with lower barriers corresponding to faster rates.

For the ring-opening of 1,2-epoxyoctane, DFT calculations have been used to map out the potential energy surface and locate the transition states for nucleophilic attack at both the primary and secondary carbon atoms of the epoxide ring. The relative heights of these energy barriers determine the regioselectivity of the reaction. acs.org In the B(C₆F₅)₃-catalyzed reaction, the unique ability of the catalyst to promote attack at the more sterically hindered carbon is a key focus of these computational studies. confex.com

The energy barriers calculated via DFT for the ring-opening of 1,2-epoxyoctane with 2-propanol catalyzed by B(C₆F₅)₃ were found to be in agreement with experimentally determined activation energy values of 8-9 kcal/mol. researchgate.net This agreement between theory and experiment lends strong support to the validity of the computed reaction mechanism.

Table 2: Illustrative Calculated Energy Barriers for Epoxide Reactions

| Reaction System | Reaction Step | Calculated Activation Energy (kcal/mol) | Computational Method | Reference |

| 1,2-Epoxyoctane + 2-Propanol / B(C₆F₅)₃ | Ring-Opening | ~8-9 | DFT | researchgate.net |

| Styrene (B11656) Epoxidation / Fe-catalyst | Epoxidation | Not specified, but TS is unsymmetrical | DFT | N/A |

| 1-Octene (B94956) Epoxidation / Ti-BEA | Epoxidation | Varies with solvent and catalyst hydrophilicity | DFT | N/A |

Note: This table provides examples of how energy barriers are reported in computational studies of epoxides. Specific values are highly dependent on the system and computational level.

Hammett and Arrhenius plots are classic tools in physical organic chemistry for investigating reaction mechanisms and the influence of electronic effects and temperature, respectively. These analyses can be performed in silico using computationally derived data.

An Arrhenius plot relates the logarithm of the reaction rate constant (ln(k)) to the inverse of the temperature (1/T). The slope gives the activation energy. By calculating rate constants at different temperatures using transition state theory and DFT-derived energetics, a theoretical Arrhenius plot can be generated. This allows for the computational prediction of activation energies, which can be compared with experimental values. mdpi.com

A Hammett plot correlates the logarithm of the rate constants for a series of reactions involving substituted aromatic compounds with a substituent constant (σ). The slope (ρ) provides insight into the charge development in the transition state. While direct Hammett analysis on 3,4-epoxyoctane is not applicable as it lacks an aromatic ring, the principle is used to study related reactions, such as the epoxidation of para-substituted styrenes. uchicago.edu Computational chemists can calculate reaction rates for a series of substituted reactants, construct a theoretical Hammett plot, and compare the calculated ρ value with experiment. acs.org This in silico approach helps to validate the computed transition state structures and charge distributions, providing a deeper understanding of electronic effects in the rate-determining step of a reaction. acs.orgresearchgate.net

Prediction of Reactivity and Selectivity Profiles

Computational and theoretical studies focused specifically on the prediction of reactivity and selectivity profiles for This compound are not extensively available in the reviewed scientific literature. Research in the field of computational epoxide chemistry, particularly concerning ring-opening reactions, has predominantly utilized terminal epoxides, such as 1,2-epoxyoctane , as model substrates. researchgate.netconfex.comresearchgate.netacs.orgacs.orgacs.org These studies, employing methods like Density Functional Theory (DFT) and microkinetic modeling, have provided significant insights into the factors governing epoxide reactivity and selectivity. researchgate.netresearchgate.netacs.orgresearchgate.net

The focus on terminal epoxides like 1,2-epoxyoctane is likely due to their industrial relevance in the synthesis of polyether polyols for polyurethanes, where achieving high regioselectivity for nucleophilic attack at the primary carbon is a key objective. confex.com Computational models for 1,2-epoxyoctane have been developed to understand the influence of various factors, including:

Catalyst Systems : The catalytic mechanisms of Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have been extensively modeled. researchgate.netconfex.comresearchgate.netacs.org These models explore how the catalyst interacts with the epoxide to facilitate ring-opening.

Nucleophile Structure : The nature of the attacking nucleophile, for instance, primary versus secondary alcohols like 1-propanol and isopropanol (B130326) , has a strong influence on reaction rates and selectivity. confex.com

Solvent and Additive Effects : The presence of water and other hydrogen-bond donors can significantly alter the reaction pathways and, consequently, the regioselectivity of the ring-opening reaction. researchgate.netresearchgate.netacs.org DFT calculations have been used to elucidate complex water-mediated and alcohol-mediated pathways that can operate in parallel with the conventional Lewis acid-catalyzed mechanism. researchgate.netconfex.comresearchgate.net

While these findings for 1,2-epoxyoctane establish a methodological framework for predicting epoxide reactivity, the specific electronic and steric environment of the internal, asymmetrically substituted epoxide ring in this compound would necessitate dedicated computational studies to generate accurate reactivity and selectivity predictions. The principles of nucleophilic attack under acidic or basic conditions would still apply, but the specific activation energies and product distributions would be unique to the 3,4-epoxy isomer. For example, in the oxidative cleavage of 4-octene , which proceeds through an epoxide intermediate, kinetic models have been developed, but this concerns a symmetrical internal epoxide and a different reaction type. rsc.org

Due to the lack of specific published research, detailed data tables predicting the reactivity and selectivity profiles for this compound under various catalytic conditions cannot be provided at this time. Such an analysis would require new, dedicated DFT calculations and potentially microkinetic modeling tailored to the specific structure of this compound.

Analytical Methodologies for 3,4 Epoxyoctane and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for elucidating the precise molecular structure of 3,4-Epoxyoctane. By interacting with molecules using electromagnetic radiation, these techniques provide a fingerprint based on the molecule's unique atomic and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HSQC, Solid-State NMR, Tritium (B154650) NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic compounds by observing the magnetic properties of atomic nuclei. msu.eduazolifesciences.com

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR are fundamental for the structural analysis of this compound.

In ¹H NMR , protons on the carbons of the epoxide ring are characteristically shifted due to ring strain and the electronegativity of the oxygen atom, typically appearing in the 2.5–3.5 ppm range. libretexts.orglibretexts.org Protons on carbons adjacent to an ether or epoxide oxygen generally resonate between 3.4 and 4.5 ppm. libretexts.org For epoxides specifically derived from lipid oxidation, these signals have been observed between 2.90 and 3.24 ppm. nih.gov

In ¹³C NMR , the carbons of the oxirane ring are also found in a distinct region of the spectrum. Due to the effects of ring strain, these carbons appear at a higher field (more shielded) than in acyclic ethers, typically resonating in the 40–60 ppm range. libretexts.orgoregonstate.edu The PubChem database confirms the availability of ¹³C NMR spectral data for this compound. nih.gov

Typical NMR Chemical Shift Ranges for Epoxides

| Nucleus | Functional Group | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Protons on oxirane ring (C-H ) | 2.5 - 3.5 libretexts.org |

| ¹³C | Carbons of oxirane ring (C -O) | 40 - 60 libretexts.org |

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional NMR technique correlates proton (¹H) and carbon (¹³C) signals that are directly bonded. For complex molecules or mixtures containing epoxides, HSQC is invaluable for unambiguously assigning which protons are attached to which carbons, helping to resolve complex structural questions.

Tritium (³H) NMR: Tritium NMR is a specialized technique used for analyzing tritium-labeled compounds. If this compound were synthesized with a tritium label (³H), ³H NMR would be a powerful tool for tracing its path in metabolic studies or reaction mechanisms. The principle is similar to ¹H NMR, but it specifically detects the tritium nucleus.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. While ethers and epoxides can be difficult to distinguish from other oxygen-containing compounds, the epoxide ring has several characteristic vibrations. libretexts.orgoregonstate.eduoregonstate.edu The absence of strong absorptions for hydroxyl (O-H, ~3200–3700 cm⁻¹) and carbonyl (C=O, ~1650–1800 cm⁻¹) groups, combined with the presence of characteristic epoxide peaks, can confirm the structure. oregonstate.edu The PubChem database notes the availability of vapor-phase IR spectra for this compound. nih.gov

Key vibrational modes for the epoxide ring include:

Symmetric ring breathing: This vibration involves the concerted stretching and contracting of all three bonds in the ring.

Asymmetric ring stretching: In this mode, one C-O bond stretches while the other contracts. researchgate.net

Symmetric C-O-C stretching: This involves the simultaneous stretching of both C-O bonds.

Characteristic FTIR Absorption Bands for Epoxides

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric C-H Stretch (ring) | ~3050 | Medium |

| Symmetric Ring Breathing | 1280–1230 | Medium |

| Asymmetric C-O-C Stretch | 950–810 | Strong |

| Symmetric C-O-C Stretch | 880–750 | Strong |

Data sourced from general epoxide characteristics. researchgate.net A characteristic absorption peak for epoxy groups has also been noted around 910 cm⁻¹. researchgate.net

Mass Spectrometry (MS and GC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (as GC-MS), it allows for the separation and identification of individual components in a mixture. nih.gov

For this compound, MS analysis begins with the ionization of the molecule, which forms a molecular ion (M⁺). This ion can then fragment into smaller, characteristic pieces. The pattern of these fragments, known as the mass spectrum, serves as a molecular fingerprint that can be used for identification. The molecular weight of this compound is 128.21 g/mol . nih.gov Analysis of the fragmentation pattern helps confirm the structure by identifying the loss of specific alkyl chains. Predicted collision cross-section data, which is relevant for ion mobility mass spectrometry, is also available for various adducts of this compound. uni.lu

Chromatographic Methods for Separation and Quantification

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) and GC-MS

Gas Chromatography (GC) is an ideal method for separating and analyzing volatile compounds like this compound. In GC, the mobile phase is an inert gas (like helium or nitrogen) that carries the vaporized sample through a column containing the stationary phase. Separation is based on the differential partitioning of compounds between the two phases.

When interfaced with a mass spectrometer, GC-MS provides a potent combination of separation and detection. nih.gov The gas chromatograph separates this compound from other components in a sample, and the mass spectrometer provides a definitive identification based on its mass spectrum. This technique is highly sensitive and specific, making it suitable for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) (e.g., Radio HPLC, RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that uses a liquid mobile phase to pass a sample through a column packed with a solid stationary phase.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC and is well-suited for the analysis of moderately polar compounds like epoxides. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-coated silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. This compound, being relatively nonpolar, would interact with the stationary phase and elute at a specific retention time depending on the exact conditions (flow rate, mobile phase composition, temperature), allowing for its separation and quantification.

Radio HPLC: This specialized form of HPLC is used for the analysis of radiolabeled compounds. A standard HPLC system is equipped with a radioactivity detector placed after the column. If this compound were labeled with a radioisotope (such as ³H or ¹⁴C), radio-HPLC would allow for its sensitive and specific detection in complex biological or environmental samples, which is particularly useful in metabolic studies.

Derivatization Strategies for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but its application to saturated epoxides like this compound is challenging due to their poor response with common detectors like Ultraviolet-Visible (UV-Vis) spectroscopy. To overcome this, pre-column derivatization is employed. This strategy involves chemically modifying the analyte before its injection into the HPLC system to introduce a chromophoric or fluorophoric tag, thereby enhancing detection sensitivity and selectivity. academicjournals.orgactascientific.comactascientific.com

A robust and sensitive method for the analysis of epoxides involves derivatization with N,N-diethyldithiocarbamate (DTC). nih.govresearchgate.net This pre-column derivatization technique converts the epoxide into a stable ester of dithiocarbamic acid, which can be readily detected by UV spectrophotometry. The reaction is typically carried out by heating the epoxide with an excess of DTC at a neutral pH. A key advantage of this method is the subsequent decomposition of the unreacted, excess DTC by simple acidification of the reaction mixture, which prevents interference during the chromatographic analysis. nih.govresearchgate.net

The resulting derivative is then analyzed using Reversed-Phase HPLC (RP-HPLC) with UV detection. This approach allows for the quantification of low levels of epoxides, with detection limits reportedly as low as 5 picomoles. nih.govresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Derivatizing Reagent | N,N-diethyldithiocarbamate (DTC) | nih.govresearchgate.net |

| Reaction Temperature | 60 °C | nih.govresearchgate.net |

| Reaction Time | 20 minutes | nih.govresearchgate.net |

| Reaction pH | Neutral | nih.govresearchgate.net |

| Chromatography Mode | Reversed-Phase (RP-HPLC) | nih.govresearchgate.net |

| Detection Wavelength | 278 nm (UV) | nih.govresearchgate.net |

| Linear Range | 0.25 to 50 µM | nih.govresearchgate.net |

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

This compound is a chiral molecule, existing as a pair of non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different biological activities, their separation and purity assessment are critical, particularly in pharmaceutical and biological contexts. Chiral chromatography is the most effective method for this purpose, relying on the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer. nih.govcsfarmacie.cz

Polysaccharide-based CSPs are among the most versatile and widely successful for the enantioseparation of a broad range of compounds, including epoxides. nih.govamerigoscientific.comacs.orgresearchgate.netnih.gov These CSPs are typically derived from cellulose (B213188) or amylose (B160209) that has been functionalized with derivatives like phenylcarbamates. researchgate.net The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves and cavities of the polysaccharide structure, which leads to differential retention of the two enantiomers. researchgate.netnih.gov

The separation is typically performed using normal-phase HPLC, with mobile phases consisting of mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol). acs.org Immobilized polysaccharide CSPs are particularly robust, offering greater solvent compatibility and longer column lifetime compared to their coated counterparts. amerigoscientific.com The Whelk-O 1 CSP, a π-electron acceptor/π-electron donor phase, has also demonstrated broad utility for the separation of underivatized epoxides, among other classes of compounds. hplc.eu

| CSP Type | Chiral Selector Examples | Typical Mobile Phase | Reference |

|---|---|---|---|

| Polysaccharide-Based (Cellulose Derivatives) | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | researchgate.net |

| Polysaccharide-Based (Amylose Derivatives) | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol | acs.org |

| Pirkle-Type (π-acceptor/π-donor) | (R,R)-Whelk-O 1 | Hexane/Ethanol | hplc.eu |

| Cyclodextrin-Based | Beta-cyclodextrin | Aqueous-organic mixtures | csfarmacie.czmerckmillipore.com |

Quantitative Analysis Techniques (e.g., qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration of substances without the need for an identical analyte standard. nih.gov This technique is particularly valuable for the analysis of epoxides, as it allows for direct measurement and quantification based on the unique signals of the protons on the oxirane ring. nih.govacs.org

In ¹H-NMR spectroscopy, the protons attached to the carbons of the epoxide ring in compounds like this compound produce characteristic signals in a distinct region of the spectrum, typically between 2.5 and 3.5 ppm. libretexts.orgoregonstate.edulibretexts.org More specifically, studies on epoxides derived from lipid oxidation show these signals appearing between 2.90 and 3.24 ppm. nih.govacs.orgmarinelipids.ca The integral of these signals is directly proportional to the number of protons and thus to the molar concentration of the analyte.

While 1D ¹H-NMR is effective, signal overlap can be a significant challenge in complex mixtures, potentially compromising quantification. nih.govwur.nl To address this, two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, have been developed. nih.govwur.nl An HSQC experiment correlates the signals of protons with their directly attached carbon atoms, spreading the signals into a second dimension. pressbooks.publibretexts.org This greatly enhances resolution, allowing for the accurate quantification of individual epoxides even in intricate matrices by resolving their signals from other overlapping peaks. nih.govwur.nl A quantitative 2D ¹H-¹³C HSQC method has been successfully developed and validated for quantifying epoxides in food products, demonstrating good reproducibility and sensitivity. nih.govwur.nl

| Technique | Key Feature | Typical Chemical Shift (δ) for Epoxide Protons | Advantages & Limitations | Reference |

|---|---|---|---|---|

| 1D ¹H-qNMR | Direct quantification via signal integration. | 2.5 - 3.5 ppm (general); 2.90 - 3.24 ppm (in oils) | Adv: Fast, direct, no specific standard needed. Lim: Signal overlap in complex mixtures. | nih.govacs.orglibretexts.org |

| 2D ¹H-¹³C HSQC | Correlation of ¹H and ¹³C nuclei to resolve signals. | Cross-peaks corresponding to the ¹H and ¹³C of the oxirane ring. | Adv: Overcomes signal overlap, enables specific assignment and accurate quantification. Lim: Longer experiment time. | nih.govwur.nlpressbooks.pub |

Synthetic Applications and Chemical Intermediacy of 3,4 Epoxyoctane

Intermediate in Pharmaceutical and Agrochemical Synthesis

The epoxide functional group is a valuable synthon in the chemical industry, providing a pathway to numerous important molecules. 3,4-Epoxyoctane is utilized as a chemical intermediate for creating more complex molecules intended for use in pharmaceuticals and agrochemicals. smolecule.com The high reactivity of the epoxide ring allows for its incorporation into larger structures through reactions with various nucleophiles. smolecule.comontosight.ai This makes it a useful starting point for building the carbon skeletons of active ingredients. researchgate.net

Epoxides, in general, are fundamental raw materials for the production of fine chemicals used in pharmaceuticals and agricultural products. researchgate.net The ability to functionalize the eight-carbon chain of this compound by opening the epoxide ring leads to the formation of diols, amino alcohols, and other derivatives that can be further elaborated into target molecules. smolecule.compearson.com For instance, the acid-catalyzed hydrolysis of an epoxide like trans-2,3-epoxyoctane yields a diol, a common structural motif in biologically active compounds. pearson.com

Chirality is a critical aspect of modern drug design, as different enantiomers of a molecule can have vastly different biological activities. Enantiomerically pure epoxides are highly sought-after chiral building blocks for the synthesis of bioactive compounds, including pharmaceuticals and agrochemicals. researchgate.netmdpi.com The kinetic resolution of racemic epoxides is a powerful method to obtain these enantiopure materials. researchgate.net

While specific examples detailing the use of this compound are less common in readily available literature than for its terminal isomer, 1,2-epoxyoctane (B1223023), the principles are directly applicable. For example, the related chiral (R)-epoxyoctane has been used in the synthesis of Sphingofungin B, a bioactive natural product. rsc.orgrsc.org This synthesis involves the nucleophilic ring-opening of the chiral epoxide to install a lipid chain, demonstrating how a simple chiral epoxide can be a key starting material for a complex molecule. rsc.orgrsc.org The resulting diols and amino alcohols from the ring-opening of chiral epoxides serve as key intermediates in the production of various bioactive compounds, including β-blockers and anticancer agents. researchgate.net

The table below illustrates typical reactions for converting epoxides into chiral synthons, a process applicable to this compound.

| Precursor Epoxide | Reagent | Product Type | Significance |

| Racemic Epoxide | Chiral Salen-Cobalt Complex / H₂O | Enantiopure Epoxide + Diol | Hydrolytic Kinetic Resolution (HKR) provides access to valuable chiral building blocks. researchgate.net |

| Chiral Epoxide | Nucleophile (e.g., Grignard reagent, amine) | Chiral Alcohol or Amino Alcohol | Introduces new functional groups with controlled stereochemistry for further synthesis. rsc.orgrsc.org |

Role in Natural Product Synthesis

Epoxides are common motifs in natural products and are also used as intermediates in their total synthesis. While this compound itself is not a widely reported natural product, related structures are. For instance, trans-2,3-epoxyoctane was identified as a major phytochemical component (84.78%) in the methanolic root extracts of the medicinal plant Withania somnifera. dergipark.org.tr

In synthetic applications, the acid-catalyzed cyclization of related epoxides, such as trans-4,5-epoxyoctane, has been explored in the context of natural product synthesis. researchgate.net The stereochemistry of the epoxide is crucial in directing the outcome of these reactions. For example, the synthesis of the natural product Sphingofungin B utilized (R)-epoxyoctane as a key chiral starting material to construct the lipid tail of the molecule. rsc.orgrsc.org This highlights the role of simple epoxides in building complex natural product frameworks.

Applications in Polymer Chemistry (e.g., Epoxy Resins, Cross-linking Agents)